molecular formula C22H26BrN7O B3157668 6-溴-8-环戊基-5-甲基-2-[(5-哌嗪-1-基吡啶-2-基)氨基]吡啶并[2,3-d]嘧啶-7-酮 CAS No. 851067-56-6

6-溴-8-环戊基-5-甲基-2-[(5-哌嗪-1-基吡啶-2-基)氨基]吡啶并[2,3-d]嘧啶-7-酮

货号: B3157668
CAS 编号: 851067-56-6
分子量: 484.4 g/mol
InChI 键: DZCHDINWDGTTBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is also known as 6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one hydrochloride . It is an impurity standard and is often used in custom synthesis . The molecular formula is C22H27BrClN7O and the molecular weight is 520.85 g/mol .


Synthesis Analysis

The compound is an impurity of Palbociclib, a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . It is derived from 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, which is used to prepare pyridino[2,3-d]pyrimidin-7(8H)-one derivatives as CDK4 and/or CDK6 inhibitors useful in the treatment of diseases .


Molecular Structure Analysis

The InChI Key of the compound is DZCHDINWDGTTBZ-UHFFFAOYSA-N . The structure includes a pyrido[2,3-d]pyrimidin-7(8H)-one ring system .


Chemical Reactions Analysis

The compound is used to prepare pyridino[2,3-d]pyrimidin-7(8H)-one derivatives as CDK4 and/or CDK6 inhibitors . These inhibitors are useful in the treatment of diseases .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 484.39 g/mol . It has a predicted boiling point of 682.2±65.0 °C and a predicted density of 1.495±0.06 g/cm3 . The compound is slightly soluble in aqueous acid, DMSO (when heated), and DMF (when heated) . The pKa is predicted to be 8.66±0.10 .

科学研究应用

  1. 药物开发中的结构阐明:该化合物已因其在药物开发中的相关性而被研究,特别是作为用于治疗乳腺癌的药物帕博西尼的杂质。该研究重点确定和确认帕博西尼中杂质的结构,包括6-溴-8-环戊基-5-甲基-2-[(5-哌嗪-1-基吡啶-2-基)氨基]吡啶并[2,3-d]嘧啶-7-酮等相关化合物,这对于确保药物的质量和安全性非常重要(Ma 等,2016).

  2. 抗癌研究:该化合物已被合成并评估其对人癌细胞系的抗增殖活性。这项研究突出了该化合物作为抗癌剂的潜力,值得进一步探索(Mallesha 等,2012).

  3. 合成用于医疗应用的新型衍生物:已合成与该化合物相关的 novel 嘧啶衍生物并评估其抗炎活性。这证明了该化合物在开发新的治疗剂中的潜在用途(Chaydhary 等,2015).

  4. 药理学研究:已对血脑屏障对 6-溴-8-环戊基-5-甲基-2-[(5-哌嗪-1-基吡啶-2-基)氨基]吡啶并[2,3-d]嘧啶-7-酮等化合物的功效的影响进行了研究。这项研究提供了对血脑屏障上的外排转运蛋白如何影响药物递送和功效的见解,特别是对脑肿瘤(Parrish 等,2015).

  5. 镇痛活性调查:该化合物已成为研究合成 novel 嘧啶衍生物并研究其镇痛和溃疡原性活性的研究的一部分。此类研究对于开发具有最小副作用的新型止痛药至关重要(Chaudhary 等,2012).

  6. 抗菌研究:该化合物已被纳入新的杂环化合物的合成中,重点关注其抗菌特性。这对于发现新的抗生素或抗菌剂非常重要(Abdel-rahman 等,2002).

  7. 放射化学应用:还对该化合物的放射性标记衍生物进行了研究,探索其在肿瘤成像中的用途,并作为研究体内细胞增殖过程的潜在探针(Graf 等,2009).

作用机制

The compound is an impurity of Palbociclib, a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . CDK4 and CDK6 are enzymes that play a key role in cell cycle regulation, and their inhibition can halt the progression of the cell cycle, which can be beneficial in the treatment of diseases like cancer .

未来方向

The compound is an impurity of Palbociclib, a drug being developed for the treatment of breast cancer . As our understanding of the roles of CDK4 and CDK6 in cell cycle regulation and disease progression continues to grow, compounds like this one may have increased utility in the development of new therapeutic strategies .

属性

IUPAC Name

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrN7O/c1-14-17-13-26-22(27-18-7-6-16(12-25-18)29-10-8-24-9-11-29)28-20(17)30(21(31)19(14)23)15-4-2-3-5-15/h6-7,12-13,15,24H,2-5,8-11H2,1H3,(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCHDINWDGTTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851067-56-6
Record name 6-Desacetyl-6-bromo palbociclib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851067566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-DESACETYL-6-BROMO PALBOCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGB9JX8TMP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-[6-(6-Bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-piperazine-1-carboxylic acid tert-butyl ester (0.04 g, 0.07 mmol) was suspended in CH2Cl2 (10 mL) and MeOH was added in order to produce a solution (up to ˜6 mL). 2 M HCl in ether (10 mL) was added with stirring. The reaction mixture was stirred at room temperature for a total of 3 days then the solvents were removed by evaporation at reduced pressure. The remaining solid was suspended in ether and filtered to give 6-bromo-8-cyclopentyl-5-methyl-2-(5-piperizin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one as a yellow solid, which was dried invacuo at 50° C. MS (APCI); M++1: Calc'd, 486.15. Found, 486.1. Analyses for C23H26N7OBr.2.64H2O.2.0HCl: Calc'd: C, 43.68; H, 5.55; N, 16.21, Cl (ionic), 11.72. Found: C, 44.08; H, 5.32; N, 15.23, Cl (ionic), 11.65.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 2
6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 4
6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 6
6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。